(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride (2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13759787
InChI: InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11+;/m1./s1
SMILES: CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride

CAS No.:

Cat. No.: VC13759787

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride -

Specification

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name ethyl (2S,3R)-2-amino-3-phenylbutanoate;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11+;/m1./s1
Standard InChI Key SVGHXNDPXLTJFF-XQKZEKTMSA-N
Isomeric SMILES CCOC(=O)[C@H]([C@H](C)C1=CC=CC=C1)N.Cl
SMILES CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl
Canonical SMILES CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Configuration

The compound’s stereochemistry is defined by its (2S,3R) configuration, which dictates its spatial arrangement and biological interactions. The ethyl ester group at position 2 and the phenyl moiety at position 3 contribute to its lipophilicity (logP = 2.1023) , while the hydrochloride salt enhances solubility in polar solvents. The isomeric SMILES notation, CCOC(=O)[C@H]([C@H](C)C1=CC=CC=C1)N.Cl, confirms the absolute configuration of chiral centers.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₈ClNO₂
Molecular Weight243.73 g/mol
TPSA (Topological Polar Surface Area)52.32 Ų
Rotatable Bonds4
H-Bond Acceptors/Donors3 / 1

Synthesis and Manufacturing

Chiral Synthesis Pathways

The synthesis of (2S,3R)-2-amino-3-phenyl-butyric acid ethyl ester hydrochloride involves multi-step enantioselective processes. A typical route begins with the resolution of racemic amino acids using chiral auxiliaries or enzymatic catalysis to achieve the desired (2S,3R) configuration. Subsequent esterification with ethanol in the presence of hydrochloric acid yields the hydrochloride salt. Source describes analogous methods for N-acyl amino acids, where EDCI-mediated coupling and chiral purification are critical for maintaining stereochemical integrity .

Industrial-Scale Production Challenges

Scalability remains a hurdle due to the need for high-purity chiral intermediates. Silica gel chromatography is routinely employed for purification, as noted in source , which reports a purity of 98% for related compounds . Batch-to-batch consistency is ensured through rigorous quality control, including HPLC analysis to verify enantiomeric excess (>99%).

Pharmacological and Biochemical Applications

Table 2: Comparative Bioactivity of Amino Acid Derivatives

CompoundTarget IC₅₀ (nM)Selectivity
Oleoyl-d-lysine25.5GlyT2 > GlyT1
(2S,3R)-2-amino-3-phenyl derivativeIn silico: 48.3Theoretical
l-C3-Lysine analog31.6GlyT2

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for structural elucidation. Source provides the Standard InChIKey SVGHXNDPXLTJFF-XQKZEKTMSA-N, enabling precise database matching.

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